![molecular formula C8H4S3 B1295185 Dithieno[2,3-b:3',2'-d]thiophene CAS No. 236-63-5](/img/structure/B1295185.png)
Dithieno[2,3-b:3',2'-d]thiophene
Overview
Description
DTT is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .
Synthesis Analysis
The synthesis of DTT involves several steps starting from thiophene. This includes tetraiodation of thiophene, selective dialkynylations on the 2,5-positions of the tetraiodothiophene, and finally CuI/TMEDA catalyzed double annulations of 2,5-dialkynyl-3,4-diiodothiophenes by Na2S .Molecular Structure Analysis
DTT is a thiophene-fused molecule that has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .Chemical Reactions Analysis
DTT has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field-effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .Physical And Chemical Properties Analysis
DTT has a high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .Scientific Research Applications
Organic Electronics
DTT has been recognized as a significant entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital .
Solar Cells
DTT-based architectures have shown potential applicability in solar cells. This is due to their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Electrochromic Devices (ECDs)
DTT is used in electrochromic devices. These devices change their optical properties in response to an applied voltage, and DTT’s properties make it suitable for this application .
Organic Field Effect Transistors (OFETs)
DTT has been used in the development of organic field effect transistors. OFETs are a type of transistor that uses an organic semiconductor in its channel .
Organic Limiting Diodes (OLEDs)
DTT is also used in organic limiting diodes or OLEDs. These are light-emitting diodes containing a layer of organic compound that emits light in response to an electric current .
Fluorescent Probes
DTT has found use in the creation of fluorescent probes. These are substances that absorb light at a certain wavelength and then re-emit it at a longer wavelength .
Redox Switching
DTT has potential applicability in redox switching. This involves the reversible reduction and oxidation processes, which can be used to switch between different states .
Organic Photovoltaic (OPV) Solar Cells
DTT can be used in organic photovoltaic (OPV) solar cells. These are a type of solar cell that uses organic electronics—a branch of electronics dealing with conductive organic polymers or small organic molecules—for light absorption and charge transport .
Future Directions
DTT has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics . It’s envisioned that the recent advancements made on the DTT-based architectures will motivate researchers worldwide to look for the challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .
properties
IUPAC Name |
5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S3/c1-3-9-7-5(1)6-2-4-10-8(6)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQICOCWPKKMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3=C(S2)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178251 | |
Record name | Dithieno(2,3-b:3',2'-d)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dithieno[2,3-b:3',2'-d]thiophene | |
CAS RN |
236-63-5 | |
Record name | Dithieno(2,3-b:3',2'-d)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000236635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithieno(2,3-b:3',2'-d)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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